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Compound of Interest

Compound Name: Venadaparib

Cat. No.: B8180462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of Venadaparib (formerly AZD5305), a potent and selective PARP1 inhibitor, in in vivo

xenograft models. The information is compiled from preclinical studies to guide the design and

execution of xenograft experiments for evaluating the efficacy of Venadaparib.

Introduction
Venadaparib is a next-generation poly (ADP-ribose) polymerase 1 (PARP1) inhibitor that has

demonstrated significant anti-tumor activity in preclinical models, particularly those with

deficiencies in homologous recombination repair (HRR), such as BRCA1/2 mutations.[1][2][3]

[4][5] Its high selectivity for PARP1 over PARP2 is suggested to contribute to a wider

therapeutic window and reduced hematological toxicity compared to first-generation PARP

inhibitors.[1][2][3][5] These notes offer detailed guidance on dosage, administration, and

experimental design for in vivo xenograft studies.

Quantitative Data Summary
The following tables summarize the reported efficacy of Venadaparib in various xenograft

models.

Table 1: Efficacy of Venadaparib Monotherapy in BRCA-mutated Xenograft Models
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Xenograft
Model

Cancer
Type

Venadapari
b
(AZD5305)
Dosage
(oral, once
daily)

Treatment
Duration

Efficacy
Outcome

Reference

MDA-MB-436

(BRCA1m)

Triple-

Negative

Breast

Cancer

≥0.1 mg/kg 35 days
≥90% tumor

regression
[2]

0.03 mg/kg 35 days
40% tumor

regression
[2]

0.01 mg/kg 35 days
Not

efficacious
[2]

Capan-1

(BRCA2m)

Pancreatic

Cancer

1 mg/kg, 10

mg/kg
35 days Tumor stasis [2]

0.1 mg/kg 35 days

52% Tumor

Growth

Inhibition

(TGI)

[2]

DLD-1

(BRCA2-/-)

Colorectal

Cancer
10 mg/kg 31 days

78% tumor

regression
[2]

1 mg/kg 31 days
63% tumor

regression
[2]

0.1 mg/kg 31 days 54% TGI [2]

0.03 mg/kg 31 days 28% TGI [2]

HOC106

(BRCAm)

Ovarian

Cancer

10 mg/kg, 1

mg/kg
56 days

Tumor

shrinkage
[3]

0.1 mg/kg 56 days

Significant

tumor growth

delay

[3]
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OV_065

(PDX)

Ovarian

Cancer

12.5 mg/kg,

25 mg/kg, 50

mg/kg

63 days

131.0%,

132.7%,

135.2% TGI

respectively

[6]

MX-1 (CDX)
Breast

Cancer

12.5 mg/kg,

25 mg/kg, 50

mg/kg

23 days

43.8%,

62.9%,

71.0% TGI

respectively

[6]

CAPAN-1

(CDX)

Pancreatic

Cancer

50 mg/kg,

100 mg/kg,

200 mg/kg

28 days

62.2%,

82.5%,

110.7% TGI

respectively

[6]

Table 2: Comparative Efficacy of Venadaparib and Olaparib
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Xenograft
Model

Venadaparib
(AZD5305)
Dosage (oral,
once daily)

Olaparib
Dosage (oral,
once daily)

Outcome Reference

MDA-MB-436

(BRCA1m)
≥0.1 mg/kg 100 mg/kg

Venadaparib

showed greater

depth of tumor

regression and

longer duration

of response.

[2][5]

DLD-1

(BRCA2-/-)
- 100 mg/kg - [1]

OV_065 (PDX) 50 mg/kg 50 mg/kg

Venadaparib

(135.2% TGI)

was more

effective than

olaparib (118.2%

TGI).

MX-1 (CDX) 12.5 mg/kg 100 mg/kg

Venadaparib

(43.8% TGI)

showed similar

efficacy to

olaparib (41.7%

TGI).

[6]

Experimental Protocols
Cell Line and Animal Models

Cell Lines: Utilize cancer cell lines with known HRR deficiencies (e.g., BRCA1/2 mutations)

such as MDA-MB-436 (breast), Capan-1 (pancreatic), and DLD-1 BRCA2-/- (colorectal).

Isogenic HRR-proficient cell lines (e.g., DLD-1 WT) should be used as controls to

demonstrate selectivity.[1][2]
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Animal Models: Athymic nude mice (e.g., Hsd:Athymic Nude-Foxn1nu) or other

immunocompromised strains are suitable for establishing xenografts.[7] Patient-derived

xenograft (PDX) models from relevant cancer types can also be employed for more clinically

relevant studies.[3][4]

Xenograft Establishment
Cell Culture: Culture cancer cells in appropriate media and conditions to ensure they are in

the logarithmic growth phase before implantation.

Cell Preparation: Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel

mixture) at the desired concentration.

Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells)

into the flank of the mice.

Tumor Growth Monitoring: Monitor tumor growth regularly (e.g., twice weekly) using calipers.

Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize

the animals into treatment and control groups.

Venadaparib Formulation and Administration
Formulation: Venadaparib (AZD5305) is typically dissolved in purified water with HCl to a pH

of 3.5-4.[7]

Administration Route: Administer the drug solution orally via gavage.[1][7]

Dosing Schedule: A once-daily (QD) dosing schedule is commonly used.[1][2] Some studies

have employed a cycle of 5 consecutive days of treatment followed by 2 days off.[7]

Dosage: Effective doses in preclinical models range from 0.1 mg/kg to 200 mg/kg, depending

on the xenograft model and desired effect (tumor growth inhibition vs. regression).[2][3][6]

Vehicle Control: The vehicle used to dissolve Venadaparib (e.g., purified water/HCl, pH 3.5-

4) should be administered to the control group following the same schedule.
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Efficacy Assessment
Tumor Volume: Measure tumor volume at regular intervals throughout the study.

Body Weight: Monitor the body weight of the animals to assess toxicity.

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI

(%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x

100.

Tumor Regression: Report any instances of tumor shrinkage relative to the initial tumor

volume at the start of treatment.

Survival Analysis: In some studies, overall survival can be a key endpoint.[3]

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Mechanism of action of Venadaparib in HRR-deficient cancer cells.
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Caption: General workflow for a Venadaparib in vivo xenograft study.

Conclusion
Venadaparib has demonstrated potent and selective anti-tumor activity in a variety of in vivo

xenograft models. The provided data and protocols offer a foundation for researchers to design

robust preclinical studies to further investigate the therapeutic potential of this next-generation
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PARP1 inhibitor. Careful selection of xenograft models, appropriate dosage, and consistent

experimental procedures are crucial for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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